N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide
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Overview
Description
N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group and the chloropyridine carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole and pyridine compounds.
Scientific Research Applications
N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and chloropyridine carboxamides, such as:
- N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide
- N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide
Uniqueness
What sets N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c17-13-3-1-2-11(8-13)10-22-15(5-7-20-22)21-16(23)12-4-6-19-14(18)9-12/h1-9H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGAAHSOCVUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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